DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate
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Overview
Description
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanopyridine moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate typically involves the following steps:
Formation of the Cyanopyridine Moiety: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with a cyanide source such as sodium cyanide or potassium cyanide to form 6-cyanopyridine.
Introduction of the Tert-butyl Group: The 6-cyanopyridine is then subjected to a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Methyliminodicarbonate Group: The final step involves the reaction of the tert-butylated cyanopyridine with methyl isocyanate in the presence of a catalyst such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced products with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Cyanopyridine: A simpler analog without the tert-butyl and methyliminodicarbonate groups.
Tert-butyl (6-cyanopyridin-3-YL)carbamate: A related compound with a carbamate group instead of the methyliminodicarbonate group.
Methyl (6-cyanopyridin-3-YL)carbamate: Another analog with a methyl carbamate group.
Uniqueness
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate is unique due to the presence of both the tert-butyl and methyliminodicarbonate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(6-cyanopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)11-12-7-8-13(9-18)19-10-12/h7-8,10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOQOXXXFPKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)C#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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